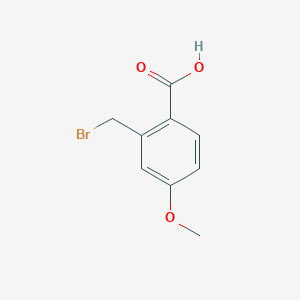

2-Bromomethyl-4-methoxybenzoic acid

Description

Historical Context of Research on 2-Bromomethyl-4-methoxybenzoic acid

Specific historical accounts detailing the first synthesis or discovery of this compound are not readily found in major chemical databases. Its recognition in chemical literature is primarily through its methyl ester, Methyl 2-(bromomethyl)-4-methoxybenzoate, which is a commercially available reagent. The synthesis of related structures, such as the bromination of various substituted benzoic acids, has been a long-standing area of organic chemistry research. For instance, methods for the bromination of substituted toluenes and benzoic acids have been established for many decades, forming the foundational knowledge for the synthesis of compounds like the one .

Academic Significance and Research Niche of this compound

The academic significance of this compound lies in its potential as a bifunctional building block in organic synthesis. The presence of a carboxylic acid group, a methoxy (B1213986) group, and a reactive bromomethyl group on the same aromatic ring allows for a variety of chemical transformations.

The carboxylic acid can be converted to esters, amides, or other acid derivatives. The bromomethyl group is a key functional group for introducing the rest of the molecule into other structures through nucleophilic substitution reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring. This combination of functional groups makes it a potentially useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical or material science applications. However, specific, large-scale academic research projects focusing on this molecule as a central component are not widely documented.

Foundational Structural Elucidation Methodologies in Research

The definitive structure of this compound would be confirmed using a combination of modern spectroscopic and analytical techniques. These methods provide a "fingerprint" of the molecule, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons of the bromomethyl group, the methoxy group, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methoxy carbon, and the bromomethyl carbon.

Mass Spectrometry (MS): This technique provides information about the mass of the molecule and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the methoxy and carboxylic acid groups, and the C-Br stretch of the bromomethyl group.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₉H₉BrO₃ | 245.07 |

| Methyl 2-(bromomethyl)-4-methoxybenzoate | C₁₀H₁₁BrO₃ | 259.09 |

| 2-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 |

Note: Data is compiled from various chemical databases and may be theoretical or experimental.

Table 2: Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Data Highlights |

| Methyl 4-bromo-2-(bromomethyl)benzoate | ¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, 1H), 7.66 (s, 1H), 7.35 (d, 1H), 4.39 (s, 2H), 3.90 (s, 3H) |

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H9BrO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

UAWOCIBBELEIBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CBr |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Bromomethyl 4 Methoxybenzoic Acid

Classical Synthetic Routes to 2-Bromomethyl-4-methoxybenzoic acid

The traditional synthesis of this compound is typically achieved through well-established, multi-step processes that rely on fundamental organic reactions. These routes are characterized by their reliability and are foundational to understanding the chemistry of this compound.

Multi-step Synthesis Approaches

The most common classical approach to synthesizing this compound starts from the readily available precursor, 4-methoxy-2-methylbenzoic acid. The synthesis generally proceeds in two key stages: protection of the carboxylic acid group via esterification, followed by the bromination of the benzylic methyl group.

First, the carboxylic acid is converted to its methyl ester, forming methyl 4-methoxy-2-methylbenzoate. This is often accomplished through a Fischer esterification reaction, where the starting acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. This protection step is crucial as it prevents the carboxylic acid group from interfering with the subsequent bromination reaction.

The second step is a radical bromination of the methyl group at the 2-position. This transformation is selectively achieved using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, most commonly benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). chemicalbook.com The reaction is typically carried out in a nonpolar solvent, historically carbon tetrachloride (CCl4), under reflux conditions. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over other potential side reactions. The reaction proceeds via a free radical chain mechanism, initiated by the thermal decomposition of BPO. This generates the target compound, which is technically the methyl ester of this compound. If the free acid is the desired final product, a final hydrolysis step would be required.

A representative multi-step synthesis is detailed below, adapted from procedures for structurally similar compounds.

Interactive Data Table: Classical Multi-step Synthesis

| Step | Reaction | Key Reagents & Conditions | Starting Material | Intermediate/Product | Typical Yield |

| 1 | Fischer Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux | 4-methoxy-2-methylbenzoic acid | Methyl 4-methoxy-2-methylbenzoate | >85% |

| 2 | Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄), Reflux | Methyl 4-methoxy-2-methylbenzoate | Methyl 2-(bromomethyl)-4-methoxybenzoate | 80-90% |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis route. e3s-conferences.orgscitepress.org For this compound, the analysis begins by identifying the most logical bond disconnections.

The primary and most logical disconnection is the carbon-bromine (C-Br) bond of the bromomethyl group. This is a type of Functional Group Interconversion (FGI), which transforms the target molecule back into a more basic precursor.

Retron 1 (C-Br bond): The bromomethyl group is a classic target for disconnection. This C-Br bond is readily formed through benzylic radical bromination. The FGI step points to a methyl group as the precursor functionality. This leads directly back to 2-methyl-4-methoxybenzoic acid as the key precursor.

The synthesis of the precursor, 2-methyl-4-methoxybenzoic acid, can also be considered through retrosynthesis, although it is often a commercially available starting material. If it were to be synthesized, a potential disconnection would be the bond between the aromatic ring and the carboxylic acid group, suggesting a reaction involving the introduction of a carboxyl group, such as the oxidation of a methyl group or carboxylation of an organometallic intermediate derived from 3-methoxy-toluene.

This analysis confirms that the most direct and classical synthetic strategy involves the selective bromination of the methyl group of 2-methyl-4-methoxybenzoic acid (or its ester derivative), which aligns perfectly with the multi-step approach described previously.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have influenced the development of new synthetic methods, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijisrt.comrsc.org These principles are being applied to the synthesis of compounds like this compound.

Catalytic Synthesis Methodologies

While the classical radical bromination uses a catalytic amount of an initiator like BPO, modern approaches seek to employ more efficient and selective catalysts. For related bromination reactions, various catalytic systems have been explored. For instance, methods using red phosphorus as a bromination initiator have been reported for synthesizing bromo-benzoic acids. google.com Another approach involves the use of copper(I) bromide in conjunction with reagents like tert-butyl nitrite (B80452) for Sandmeyer-type reactions, which could be adapted for certain synthetic pathways. chemicalbook.com The development of photocatalytic methods, using light to initiate the bromination reaction, represents a frontier in this area, potentially offering higher selectivity and milder reaction conditions.

Environmentally Benign Synthetic Protocols

A significant focus of green chemistry is the replacement of hazardous solvents and reagents. rsc.org In the classical synthesis of this compound, the use of carbon tetrachloride (CCl₄) is a major environmental and health concern due to its toxicity and ozone-depleting properties. Modern protocols replace CCl₄ with greener alternatives such as ethyl acetate, cyclohexane, or acetonitrile (B52724).

Furthermore, solvent-free reaction conditions are being explored. ijisrt.com For bromination reactions, mechanochemical methods, such as ball milling, or conducting the reaction with the neat reactants can significantly reduce waste and energy consumption. Another environmentally benign approach is the use of sonication (ultrasound) to promote the reaction, which can lead to shorter reaction times and improved yields without the need for high temperatures. ijisrt.com

Novel Reagent Applications in this compound Synthesis

The development and application of novel reagents aim to improve the safety, efficiency, and selectivity of synthetic transformations. In the context of brominating 2-methyl-4-methoxybenzoic acid, several modern reagents offer advantages over classical ones.

N-Bromosuccinimide (NBS): While considered a classical reagent, NBS itself is a significant improvement over using elemental bromine (Br₂). It is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine, and its use allows for selective benzylic bromination with minimal side products. ijcea.org

Tetrabutylammonium tribromide (Bu₄NBr₃): This reagent is a solid, stable, and non-volatile source of bromine. rsc.org It is considered a safer alternative to liquid bromine and can be used for various bromination reactions, often with high selectivity and in milder conditions. rsc.org Its application in the synthesis of this compound could provide an environmentally friendlier and more convenient procedure.

Dibromohydantoin: 1,3-Dibromo-5,5-dimethylhydantoin (B127087) is another stable, solid brominating agent that can be used as an alternative to NBS for radical brominations, sometimes offering different selectivity or reactivity profiles. google.com

The adoption of these advanced reagents and green methodologies continues to refine the synthesis of this compound, making it more efficient, safer, and more sustainable.

Optimization of Synthetic Pathways for this compound

The conditions under which the benzylic bromination is carried out have a profound impact on the reaction's outcome. Careful control of temperature, pressure, and the choice of solvent is essential for achieving high selectivity and yield.

Temperature: The reaction temperature is a critical factor. While radical reactions often require an initial input of energy to generate radicals, excessive heat can lead to undesirable side reactions, including over-bromination and decomposition of the starting material or product. For NBS brominations, reactions are often initiated by heating to the boiling point of the solvent, in conjunction with a radical initiator. wikipedia.org However, in some cases, lower temperatures with photochemical initiation can provide better selectivity. For instance, a patented process for the synthesis of a related isomer, methyl 4-bromomethyl-3-methoxybenzoate, was carried out at 0 to 5°C using a UV immersion lamp. google.com

Pressure: For most lab-scale syntheses of this type, the reaction is conducted at atmospheric pressure. The use of elevated or reduced pressure is not a common variable for optimization in standard Wohl-Ziegler reactions.

Solvent Effects: The choice of solvent is paramount in benzylic bromination reactions. The ideal solvent should be inert to the reaction conditions, have a suitable boiling point for thermal initiation if required, and effectively dissolve the starting material. Carbon tetrachloride (CCl₄) has been traditionally used for these reactions but is now largely avoided due to its toxicity and environmental impact. masterorganicchemistry.com Alternative solvents that have been successfully employed include chlorobenzene, ethyl acetate, and acetonitrile. google.comresearchgate.net The polarity of the solvent can influence the reaction, with non-polar solvents generally favoring the desired radical pathway.

Interactive Data Table: Effect of Solvent on a Model Benzylic Bromination Reaction

| Solvent | Temperature (°C) | Initiator | Time (h) | Yield (%) | Reference |

| Ethyl Acetate | 0-5 | UV Light | 4 | 95 | google.com |

| Chlorobenzene | 0-5 | UV Light | 4 | 90 | google.com |

| Carbon Tetrachloride | Reflux | Benzoyl Peroxide | 1 | 45 |

This table illustrates the impact of different solvents on the yield of a benzylic bromination reaction based on a closely related compound, methyl 4-bromomethyl-3-methoxybenzoate.

While traditional Wohl-Ziegler reactions are often initiated thermally or photochemically, modern approaches may involve the use of catalysts to improve efficiency and selectivity.

Radical Initiators: The most common "catalysts" for these reactions are radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.org These compounds decompose upon heating to generate radicals that initiate the chain reaction. The loading of the initiator is typically in the range of 1-10 mol%. While a sufficient amount is needed to start the reaction, excessive initiator can lead to a rapid, uncontrolled reaction and the formation of impurities.

Photochemical Initiation: Irradiation with UV light is an effective alternative to chemical initiators. google.com This method allows for the generation of radicals at lower temperatures, which can improve the selectivity of the reaction.

Lewis Acid Catalysis: In some specialized cases of benzylic bromination, Lewis acids have been explored as catalysts. For example, ZrCl₄ has been used in conjunction with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source to prevent competing aromatic bromination. scientificupdate.com The optimization of the catalyst loading in such systems is critical to balance reactivity and selectivity.

As the synthesis of this compound is a radical-based transformation, traditional ligand optimization as seen in metal-catalyzed cross-coupling reactions is not directly applicable. The focus remains on the control of radical generation and propagation.

Several strategies can be employed to enhance the yield of this compound and minimize the formation of byproducts.

Control of Bromine Concentration: A key principle of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂) throughout the reaction. NBS is particularly effective in this regard, as it is believed to react with the HBr byproduct to regenerate Br₂ in situ at a controlled rate. libretexts.org This prevents the high concentrations of Br₂ that can lead to electrophilic addition to the aromatic ring.

Minimizing Over-bromination: The formation of 2-(dibromomethyl)-4-methoxybenzoic acid is a common side reaction. To minimize this, a slight excess of the starting material or careful control of the stoichiometry of NBS (typically 1.0 to 1.2 equivalents) is often employed. google.com Following the reaction progress by techniques such as TLC or GC-MS allows for quenching the reaction upon consumption of the starting material before significant dibromination occurs.

Continuous Flow Chemistry: Modern techniques such as continuous flow chemistry offer significant advantages for optimizing reactions like benzylic bromination. researchgate.net Flow reactors allow for precise control over reaction parameters, including temperature, residence time, and stoichiometry. The use of photochemical flow reactors can enhance safety and scalability while improving yield and selectivity by ensuring uniform irradiation.

Work-up and Purification: An effective work-up procedure is essential for isolating the desired product in high purity. A typical work-up involves filtering off the succinimide (B58015) byproduct, followed by washing the organic phase to remove any remaining HBr or unreacted NBS. google.com Purification is often achieved by recrystallization or column chromatography.

Interactive Data Table: Stoichiometry of NBS in a Model Benzylic Bromination

| Molar Ratio (Substrate:NBS) | Yield of Monobrominated Product (%) | Yield of Dibrominated Product (%) | Reference |

| 1:1.05 | 95 | <2 | google.com |

| 1:1.2 | Not specified | Not specified | google.com |

| 1:1.5 | Not specified | Increased formation noted | google.com |

This table illustrates the importance of controlling the stoichiometry of NBS to maximize the yield of the desired monobrominated product, based on data for a related compound.

Reactivity and Mechanistic Studies of 2 Bromomethyl 4 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 2-Bromomethyl-4-methoxybenzoic acid is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) group. This group directs incoming electrophiles primarily to the positions ortho and para to itself. Given that the para position is occupied by the bromomethyl group, electrophilic attack is anticipated to occur at the positions ortho to the methoxy group (C3 and C5). The carboxylic acid group, being a deactivating group, will direct incoming electrophiles to the meta position (C5), reinforcing the directing effect of the methoxy group to this position.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed at the C3 and C5 positions. The specific regioselectivity would be influenced by the steric hindrance posed by the adjacent substituents and the precise reaction conditions employed. For instance, in nitration reactions using a mixture of nitric acid and sulfuric acid, nitro groups would likely be introduced at the C3 and C5 positions. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would yield the corresponding halogenated derivatives.

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group is a highly reactive site for nucleophilic substitution reactions, proceeding readily via an SN2 mechanism. The benzylic position of the bromine atom enhances its reactivity, making it an excellent electrophile for a wide range of nucleophiles.

This reactivity allows for the introduction of various functional groups at the benzylic position. For example, reaction with amines will lead to the formation of the corresponding amino-substituted benzoic acid derivatives. Similarly, reaction with thiols will yield thioethers, and reaction with alcohols or alkoxides will produce ethers. The general scheme for these reactions involves the attack of the nucleophile on the carbon atom of the bromomethyl group, with the bromide ion acting as the leaving group.

A related compound, 4-Bromomethylbenzoic acid, is known to undergo nucleophilic substitution with a methanolic solution of potassium hydroxide (B78521) to produce 4-methoxymethylbenzoic acid. libretexts.org This transformation highlights the susceptibility of the bromomethyl group to nucleophilic attack.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound can undergo a variety of transformations characteristic of this functional group. These reactions provide a pathway to a range of derivatives with diverse applications.

Esterification: One of the most common reactions of carboxylic acids is esterification. masterorganicchemistry.comiajpr.com In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com N-bromosuccinimide has also been shown to be an effective catalyst for the direct esterification of aryl carboxylic acids. nih.gov

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the amine. masterorganicchemistry.com Direct amidation can also be achieved using boric acid as a catalyst. orgsyn.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. youtube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) are generally ineffective. youtube.comchemistrysteps.com The reaction with LiAlH₄ involves the initial deprotonation of the carboxylic acid, followed by reduction. chemistrysteps.com Borane (BH₃) complexes are also effective for the selective reduction of carboxylic acids. nih.govkhanacademy.org

Metal-Catalyzed Coupling Reactions Involving this compound

The presence of a bromine atom in the bromomethyl group allows this compound to participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgyoutube.com While the aryl halide is the more common coupling partner in Suzuki reactions, the benzylic bromide in this compound can also potentially participate in such couplings, particularly with a suitable palladium catalyst and reaction conditions. Research on related compounds, such as unprotected ortho-bromoanilines, has demonstrated the utility of Suzuki-Miyaura coupling for a wide variety of substrates. nih.gov

Aryl bromides are known to undergo Suzuki coupling, and while direct data on this compound is limited, the reactivity of similar structures suggests its potential as a substrate. mdpi.com

Heck and Sonogashira Coupling Studies

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comrsc.org The bromomethyl group of this compound could potentially serve as the halide component in a Heck-type reaction, leading to the formation of a new carbon-carbon double bond. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. rsc.org

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.net Similar to the Heck reaction, the bromomethyl group could act as the halide partner. This would result in the formation of an arylalkyne derivative. The reaction is known to be tolerant of various functional groups and can be carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination Reactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The bromomethyl group in this compound could potentially undergo Buchwald-Hartwig amination to form a variety of substituted benzylamines. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. acsgcipr.orgbeilstein-journals.org

Rearrangement Reactions and Fragmentations

Currently, there are no published studies that specifically detail the rearrangement reactions or fragmentation patterns of this compound. Organic chemistry principles suggest potential rearrangement pathways, such as those involving the benzylic bromide and the carboxylic acid functionalities under specific reaction conditions. For instance, intramolecular cyclization or other rearrangements could theoretically be induced. Similarly, mass spectrometry studies would be required to determine its characteristic fragmentation patterns, which are crucial for structural elucidation and understanding its behavior under energetic conditions. However, without experimental or computational data, any discussion of such reactions remains purely speculative.

Mechanistic Insights into this compound Reactivity

A thorough understanding of the reactivity of this compound requires detailed mechanistic studies, including the elucidation of reaction pathways and the analysis of transition states.

Reaction Pathway Elucidation

No dedicated studies on the elucidation of reaction pathways for this compound have been found. Such studies would typically involve kinetic experiments, isotopic labeling, and the identification of intermediates and byproducts to map the step-by-step transformation of the molecule in various chemical reactions. The reactivity of the bromomethyl group as a benzylic halide suggests its participation in nucleophilic substitution and elimination reactions, while the carboxylic acid and methoxy groups can influence the regioselectivity and rate of these reactions. However, without specific research, the preferred reaction pathways are unknown.

Transition State Analysis

The analysis of transition states, often through computational chemistry methods, is a powerful tool for understanding reaction mechanisms at a molecular level. Such analyses provide insights into the energy barriers of reactions and the geometry of the transient species. There is currently no literature available that reports on the transition state analysis for any reaction involving this compound.

Derivatization and Functionalization of 2 Bromomethyl 4 Methoxybenzoic Acid

Ester and Amide Derivatives Synthesis

The carboxylic acid moiety of 2-Bromomethyl-4-methoxybenzoic acid is readily converted into ester and amide derivatives through standard condensation reactions. These transformations are fundamental in modifying the compound's solubility, electronic properties, and potential for further reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylate can be activated, for instance, by converting it to an acyl chloride or by using coupling agents, to facilitate the reaction with less reactive alcohols. The synthesis of methyl 4-bromomethyl-3-methoxybenzoate, a closely related structure, is often accomplished through the side-chain bromination of the corresponding methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide. google.com This suggests that direct esterification of this compound is a viable and important pathway to a range of ester derivatives.

Amidation follows a similar synthetic logic, where the carboxylic acid is reacted with a primary or secondary amine. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) is common to form the amide bond efficiently under mild conditions. nih.gov A general method for synthesizing primary and secondary amides involves reacting esters with alkali metal amidoboranes, which can proceed at room temperature with high yields. nih.gov

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative Type | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ester | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 2-Bromomethyl-4-methoxybenzoate ester | N/A |

| Amide | This compound, Amine (R-NH₂) | Coupling agents (e.g., EDCI, HOBt) | N-substituted-2-bromomethyl-4-methoxybenzamide | nih.gov |

Ethers and Other Oxygen-Containing Derivatives

The primary benzylic bromide in this compound is highly susceptible to nucleophilic substitution, making it an excellent substrate for the Williamson ether synthesis. youtube.commasterorganicchemistry.com This reaction involves the treatment of the bromomethyl compound with an alkoxide or phenoxide nucleophile to form an ether linkage.

The synthesis proceeds via an SN2 mechanism, where the alkoxide displaces the bromide ion. youtube.com To generate the alkoxide, a corresponding alcohol is typically deprotonated with a strong base, such as sodium hydride (NaH). youtube.comyoutube.com The resulting alkoxide then attacks the electrophilic carbon of the bromomethyl group. This method is highly efficient for primary halides like the one present in this compound. masterorganicchemistry.comyoutube.com

Table 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

| Alkoxide Nucleophile (from Alcohol) | Base | Product | Reference |

|---|---|---|---|

| Sodium Methoxide (from Methanol) | NaH | 2-(Methoxymethyl)-4-methoxybenzoic acid | youtube.com |

| Sodium Ethoxide (from Ethanol) | NaH | 2-(Ethoxymethyl)-4-methoxybenzoic acid | youtube.com |

| Sodium Phenoxide (from Phenol) | NaH | 2-(Phenoxymethyl)-4-methoxybenzoic acid | youtube.com |

Note: This table illustrates potential products based on the general principles of the Williamson ether synthesis.

Nitrogen-Containing Derivatives (e.g., amines, nitriles)

The electrophilic nature of the bromomethyl group also allows for the straightforward introduction of nitrogen-containing functional groups.

Amines can be synthesized through the reaction of this compound with ammonia (B1221849), primary, or secondary amines. This nucleophilic substitution reaction, known as alkylation of amines, can sometimes lead to over-alkylation, yielding mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve more controlled synthesis of primary amines, methods like the Gabriel synthesis can be employed, which utilizes potassium phthalimide (B116566) as an ammonia surrogate.

Nitriles are formed by reacting the bromomethyl compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting 2-(cyanomethyl)-4-methoxybenzoic acid is a valuable intermediate itself, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Table 3: Synthesis of Nitrogen-Containing Derivatives

| Functional Group | Reagent | Product |

|---|---|---|

| Primary Amine | Ammonia (NH₃) or Phthalimide (Gabriel Synthesis) | 2-(Aminomethyl)-4-methoxybenzoic acid |

| Nitrile | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-4-methoxybenzoic acid |

Halogen Exchange and Other Halogenated Derivatives

The bromine atom of the bromomethyl group can be substituted with other halogens through halogen exchange reactions. The Finkelstein reaction, for example, involves treating the alkyl bromide with an alkali metal iodide (e.g., NaI) in acetone (B3395972). The equilibrium is driven towards the product, 2-iodomethyl-4-methoxybenzoic acid, by the precipitation of the less soluble sodium bromide in the acetone solvent.

Similarly, the synthesis of the corresponding fluoro derivative, 2-fluoromethyl-4-methoxybenzoic acid, can be achieved using a fluoride (B91410) source such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion.

Ring-Substituted Derivatives

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the existing substituents influence the position and feasibility of these reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The carboxylic acid (-COOH) and bromomethyl (-CH₂Br) groups are deactivating.

Given the positions of the current substituents, the most likely positions for electrophilic attack would be C5 (ortho to the methoxy group) and to a lesser extent C3 (also ortho to the methoxy group, but sterically hindered by the adjacent bromomethyl group). Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) would be expected to yield primarily the 5-substituted derivative. For instance, acid-mediated rearrangements of related compounds have been shown to produce aryl-substituted 2-methoxyphenol derivatives. rsc.org

Formation of Heterocyclic Compounds from this compound Precursors

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those containing a fused ring system. openaccessjournals.com Intramolecular cyclization reactions can occur by leveraging the reactivity of both the carboxylic acid and the bromomethyl group.

A prominent example is the synthesis of isocoumarins (3,4-dihydro-1H-2-benzopyran-1-ones) and related lactones. By converting the carboxylic acid to a carboxylate salt, the resulting nucleophile can attack the electrophilic carbon of the bromomethyl group in an intramolecular SN2 reaction, leading to the formation of a six-membered lactone ring fused to the benzene (B151609) ring. The condensation of benzoic acids with bromo-ketones to form esters that then undergo ring-closure is a known method for forming isocoumarins. researchgate.net

Furthermore, this precursor can be used to build more complex heterocyclic systems. For example, it can be used in the synthesis of quinazoline-4-thiones through multi-step sequences involving acylation and subsequent cyclization reactions. mdpi.com The synthesis of various thiazole (B1198619) derivatives has also been reported starting from related substituted benzoic acids. nih.gov The preparation of aza-bicyclic thiadiazole compounds, which have shown muscarinic receptor activity, highlights the importance of such precursors in medicinal chemistry. google.com

Table 4: Examples of Heterocyclic Systems from Benzoic Acid Precursors

| Heterocyclic System | Synthetic Strategy | Reference |

|---|---|---|

| Isocoumarin | Intramolecular cyclization of the carboxylate onto the bromomethyl group | researchgate.net |

| Quinazoline-4-thione | Multi-step synthesis involving acylation and cyclization | mdpi.com |

| Thiazole Derivatives | Coupling reactions followed by dehydrogenation | nih.gov |

| Aza-bicyclic thiadiazoles | Multi-step convergent synthesis | google.com |

Advanced Spectroscopic and Analytical Methodologies for 2 Bromomethyl 4 Methoxybenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms can be mapped.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromomethyl-4-methoxybenzoic acid is anticipated to display distinct signals corresponding to each type of proton in the molecule. The aromatic region will feature three protons on the benzene (B151609) ring. The proton at C6 (H-6), positioned between the carboxylic acid and an empty position, would likely appear as a doublet. The proton at C5 (H-5), adjacent to the methoxy (B1213986) group and H-6, is expected to be a doublet of doublets. The proton at C3 (H-3), adjacent to the methoxy group and the bromomethyl group, would likely be a doublet. The benzylic protons of the bromomethyl group (-CH₂Br) will resonate as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The methoxy protons (-OCH₃) will also appear as a sharp singlet. The acidic proton of the carboxyl group (-COOH) will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the largest chemical shift. The six aromatic carbons will have shifts influenced by their substituents. The carbon bearing the methoxy group (C-4) and the carbon with the carboxylic acid (C-1) will be significantly deshielded. The carbon attached to the bromine (ipso-carbon) in the bromomethyl group will also be deshielded. The methoxy carbon will appear in the typical range for such groups. Due to the "heavy atom effect" of bromine, the carbon of the bromomethyl group will appear at a moderate chemical shift. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 11.0 - 13.0 | broad singlet |

| H-6 | 7.8 - 8.0 | doublet |

| H-5 | 6.9 - 7.1 | doublet of doublets |

| H-3 | 6.8 - 7.0 | doublet |

| CH₂Br | 4.6 - 4.9 | singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| C-4 (C-OCH₃) | 160 - 164 |

| C-2 (C-CH₂Br) | 138 - 142 |

| C-6 | 132 - 135 |

| C-1 (C-COOH) | 125 - 129 |

| C-5 | 115 - 118 |

| C-3 | 112 - 115 |

| OCH₃ | 55 - 57 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, the primary use of COSY would be to confirm the connectivity of the aromatic protons. A cross-peak would be expected between H-5 and H-6, and another between H-5 and H-3, confirming their adjacent positions on the aromatic ring. The other protons (CH₂Br, OCH₃, COOH) are expected to be singlets and thus will not show COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). google.com The HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals in the table above. For instance, the singlet at ~4.7 ppm would correlate with the carbon signal at ~33 ppm, confirming the CH₂Br group. Similarly, it would connect the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the different spin systems and confirming the substitution pattern on the benzene ring. google.com Key expected correlations include:

The CH₂Br protons would show a correlation to the aromatic carbons C-1, C-2, and C-3.

The OCH₃ protons would correlate to the C-4 carbon.

The aromatic proton H-3 would show correlations to carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-5 would correlate to carbons C-1, C-3, C-4, and C-6.

The aromatic proton H-6 would show correlations to carbons C-1, C-2, C-4, and C-5.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy. This allows for the calculation of a unique elemental formula. For this compound (C₉H₉BrO₃), HRMS would be able to confirm this formula. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z ([M]⁺) for ⁷⁹Br | Calculated m/z ([M]⁺) for ⁸¹Br |

|---|

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. Analyzing these fragments helps to confirm the structure. bldpharm.comcymitquimica.com For this compound, several key fragmentation pathways can be predicted:

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment at m/z 165.05.

Loss of the Carboxyl Group: Fragmentation can occur with the loss of the carboxylic acid group (•COOH), leading to a fragment ion. Alternatively, loss of CO₂ can occur.

Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Benzylic Cleavage: Cleavage of the CH₂Br group is another likely fragmentation pathway.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 165 | [M - Br]⁺ | •Br |

| 199/201 | [M - COOH]⁺ | •COOH |

| 151 | [M - CH₂Br]⁺ | •CH₂Br |

| 213/215 | [M - OCH₃]⁺ | •OCH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹. The aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the bromomethyl and methoxy groups will be just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1200-1300 cm⁻¹ region. The C-Br stretch is expected in the lower frequency region, typically around 600-700 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the aromatic ring usually give strong signals in the Raman spectrum between 1500 and 1600 cm⁻¹. Symmetrical vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum, providing additional structural information.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aliphatic Groups | C-H stretch | 2850 - 3000 |

| Aromatic Ring | C=C stretch | 1500 - 1600 |

| Ether/Carboxylic Acid | C-O stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that dictate its crystal packing.

The analysis reveals critical structural parameters including bond lengths, bond angles, and torsion angles. For substituted benzoic acids, these studies often show the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a centrosymmetric fashion. colab.wsrsc.orgiaea.org The data generated allows for the complete elucidation of the molecular geometry and the supramolecular architecture held together by hydrogen bonds and other weaker interactions. iucr.orgresearchgate.net

Table 1: Example X-ray Crystallographic Data for a Related Compound (p-Anisic Acid) This table illustrates the type of data obtained from an X-ray crystallography study, using p-anisic acid as a representative example. colab.wsrsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| β (°) | 98.67 |

| Volume (ų) | 731.7 |

| Z (Molecules/Unit Cell) | 4 |

| Key Interaction | Hydrogen-bonded dimers |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in chemical research for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are vital for assessing its purity after synthesis and for isolating it from starting materials, by-products, or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. It is particularly effective for separating closely related aromatic acids. vu.edu.auhelixchrom.com

The most common mode for this type of analysis is reversed-phase (RP) HPLC. sielc.com In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. sigmaaldrich.comresearchgate.net A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. sielc.comsigmaaldrich.com To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. vu.edu.ausielc.comsigmaaldrich.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly, such as 220 nm. sigmaaldrich.com The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Typical HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) bonded silica sigmaaldrich.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic mixture vu.edu.ausielc.com |

| Mobile Phase Modifier | Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA) sielc.comsigmaaldrich.com |

| Detector | UV-Vis Detector (e.g., at 220 nm) sigmaaldrich.com |

| Application | Purity determination, quantitative analysis, impurity profiling |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While highly effective, GC is best suited for volatile and thermally stable compounds. Carboxylic acids like this compound are generally non-volatile and can degrade at high temperatures. Therefore, they require a chemical modification step known as derivatization prior to analysis. nih.govnih.gov

The most common derivatization method for carboxylic acids is trimethylsilylation. nih.govsigmaaldrich.com This involves reacting the acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This derivatization increases the compound's volatility and thermal stability, making it suitable for GC analysis. The derivatized analyte is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. As the components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net

Table 3: Typical GC-MS Method for Analysis of Benzoic Acid Derivatives

| Parameter | Description |

| Sample Preparation | Derivatization (e.g., Trimethylsilylation with BSTFA) nih.govsigmaaldrich.com |

| Separation Technique | Gas Chromatography (GC) |

| Stationary Phase | Low-polarity column (e.g., DB-5 or equivalent) researchgate.net |

| Detection Technique | Mass Spectrometry (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Application | Identification of volatile impurities, analysis after derivatization |

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) in Research

In modern chemical research, directly coupling separation and spectroscopic techniques provides a powerful tool for analyzing complex mixtures without the need for time-consuming isolation of each component.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links an HPLC system to an NMR spectrometer. nih.gov This allows for the acquisition of high-resolution NMR spectra (¹H, ¹³C, etc.) of peaks as they elute from the HPLC column. This technique is exceptionally powerful for the unambiguous structural elucidation of unknown impurities or isomers in a sample of this compound. iosrphr.org Since isomers often have identical masses, they cannot be distinguished by MS alone, but they will almost always exhibit unique NMR spectra. The non-destructive nature of NMR also means the sample can be recovered for further analysis. iosrphr.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that couples HPLC with two mass analyzers in series. nih.gov It is renowned for its exceptional sensitivity and specificity. nih.gov After separation by LC, the parent ion of interest is selected in the first mass spectrometer, fragmented, and the resulting daughter ions are analyzed in the second mass spectrometer. researchgate.netpsu.edu This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in compound identification and allows for accurate quantification even at very low levels in complex matrices. vu.edu.au This makes it ideal for trace-level impurity analysis or metabolism studies involving this compound.

Table 4: Comparison of Advanced Hyphenated Techniques in Research

| Technique | Primary Application | Information Obtained |

| LC-NMR | Unambiguous structure elucidation of unknowns/isomers in a mixture nih.goviosrphr.org | Detailed structural connectivity, stereochemistry (¹H, ¹³C, 2D NMR spectra) |

| LC-MS/MS | Trace-level quantification and identification in complex matrices vu.edu.aunih.govnih.gov | Molecular weight and specific fragmentation patterns for high-confidence identification |

Applications of 2 Bromomethyl 4 Methoxybenzoic Acid in Organic Synthesis and Advanced Materials Research

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-bromomethyl-4-methoxybenzoic acid a highly valuable intermediate for the synthesis of complex organic molecules. The carboxylic acid allows for a variety of coupling reactions, the bromomethyl group serves as a potent electrophile for nucleophilic substitution, and the methoxy (B1213986) group influences the reactivity and electronic properties of the aromatic ring.

Synthesis of Natural Products Scaffolds

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various bioactive natural compounds. The isoindolinone core, for instance, is a key feature in a number of natural products with interesting biological activities. The synthesis of isoindolinone-containing natural product analogs, such as those related to Fenestin A, has demonstrated the importance of this scaffold in medicinal chemistry. nih.gov The general synthetic strategy towards isoindolinones often involves the reaction of a 2-substituted benzoic acid derivative with an amine, suggesting that this compound could serve as a valuable precursor to novel, methoxy-substituted isoindolinone natural product analogs.

For example, the synthesis of aristolactam BII has been achieved through a Suzuki-Miyaura/aldol condensation sequence starting from a brominated isoindolinone, showcasing a pathway where a bromomethylbenzoic acid derivative could be utilized. beilstein-journals.org The inherent reactivity of the bromomethyl group in this compound allows for its conversion into a variety of functional groups, which can then participate in key bond-forming reactions to construct complex natural product skeletons.

Synthesis of Diverse Synthetic Organic Scaffolds

The reactivity of this compound makes it an ideal starting material for the synthesis of a wide array of synthetic organic scaffolds, particularly heterocyclic systems.

Isoindolinones: One of the most prominent applications of related 2-substituted benzoic acids is in the synthesis of isoindolinones. These scaffolds are prevalent in many biologically active molecules. The typical synthesis involves the intramolecular cyclization of a 2-substituted benzamide. Starting from this compound, esterification followed by amidation and subsequent intramolecular nucleophilic substitution would provide a straightforward route to 3-substituted-5-methoxyisoindolin-1-ones. Various synthetic methodologies, including palladium-catalyzed C-H carbonylation of benzylamines and reductive C-N coupling of 2-carboxybenzaldehydes, have been developed for isoindolinone synthesis, highlighting the versatility of synthetic approaches that could be adapted for this compound. organic-chemistry.org

Table 1: Examples of Synthetic Scaffolds Potentially Accessible from this compound Analogs

| Scaffold | Synthetic Strategy | Potential Application |

| Isoindolinones | Intramolecular cyclization of amides derived from 2-bromomethylbenzoic acid derivatives. | Core structure in various pharmaceuticals and natural products. nih.govdntb.gov.ua |

| Phthalazinones | Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with hydrazines. | Biologically active nitrogen-containing heterocycles. |

| Benzodiazepines | Multi-step synthesis involving the formation of an amide bond and subsequent cyclization. | Privileged scaffolds in medicinal chemistry with a wide range of biological activities. |

Ugi and other Multicomponent Reactions: The carboxylic acid functionality of this compound allows its participation in multicomponent reactions (MCRs), such as the Ugi reaction. The Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for generating molecular diversity. nih.govfrontiersin.org By employing this compound in an Ugi reaction, followed by an intramolecular cyclization step involving the bromomethyl group, a variety of complex heterocyclic scaffolds can be accessed. This approach has been successfully used to synthesize diverse libraries of compounds, including oxindoles and other fused heterocyclic systems. nih.gov

Precursor in Medicinal Chemistry Research (Excluding Clinical Data)

The structural features of this compound make it an attractive starting point for the design and synthesis of new therapeutic agents. Its ability to serve as a scaffold for ligand design and as a building block for compound libraries is of significant interest in medicinal chemistry.

Scaffold for Ligand Design

The benzoic acid core is a common motif in a multitude of biologically active molecules. For instance, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. acs.org The methoxy and bromomethyl groups of this compound offer opportunities for further functionalization to optimize binding to a specific biological target. The bromomethyl group can be readily converted to other functionalities, such as amines, ethers, or thioethers, allowing for the exploration of a wide chemical space around the core scaffold.

The isoindolinone scaffold, readily accessible from this compound, is also a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.gov The synthesis of novel isoindolinone derivatives and their evaluation as inhibitors of enzymes like carbonic anhydrase highlights the potential of this scaffold in drug discovery. nih.gov

Building Block for Compound Libraries

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov Benzoic acid derivatives are frequently used as core structures for the generation of combinatorial libraries. nih.govrsc.org The trifunctional nature of this compound allows for the introduction of diversity at three distinct points.

For example, solid-phase synthesis techniques can be employed, where the carboxylic acid group is anchored to a polymer support. The bromomethyl and aromatic ring positions can then be systematically modified with a variety of reagents to generate a large library of related compounds. This approach has been successfully utilized for the synthesis of 1,4-benzodiazepine libraries, another important class of pharmacologically active compounds. nih.gov

Table 2: Potential Applications of this compound in Compound Library Synthesis

| Library Type | Synthetic Approach | Therapeutic Area |

| Isoindolinone Library | Solid-phase synthesis with diversification at N2 and C3 positions. | Oncology, Infectious Diseases |

| Benzodiazepine Library | Multi-step solid-phase synthesis with diversification at multiple positions. | Central Nervous System Disorders |

| Ugi-adduct Library | Solution-phase parallel synthesis using a diverse set of amines, carbonyls, and isocyanides. | Broad-spectrum screening |

Applications in Material Science Research

The unique chemical structure of this compound also lends itself to applications in the field of material science, particularly in the synthesis of functional polymers and metal-organic frameworks (MOFs).

Functional Polyesters: Polyesters are a versatile class of polymers with a wide range of applications. The incorporation of functional groups into the polyester backbone can impart specific properties, such as responsiveness to stimuli or the ability to be further modified. nih.govbohrium.com this compound can be used as a functional monomer in the synthesis of polyesters through polycondensation reactions. The carboxylic acid group would participate in the esterification, while the bromomethyl and methoxy groups would be incorporated as pendant functionalities along the polymer chain. The reactive bromomethyl groups can then be used for post-polymerization modification to introduce other functional moieties or to crosslink the polymer chains. This approach has been demonstrated with related bromomethylbenzoic acids for the synthesis of responsive polyesters.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. ekb.eg The properties of MOFs, such as their pore size and chemical environment, can be tuned by the choice of the organic linker. Benzoic acid derivatives are commonly used as linkers in the synthesis of MOFs. nih.govglobethesis.com The carboxylic acid group of this compound can coordinate to metal centers, while the bromomethyl and methoxy groups would be exposed within the pores of the resulting MOF.

The presence of the reactive bromomethyl group offers a powerful tool for the post-synthetic modification of the MOF. escholarship.org This allows for the introduction of a wide range of functional groups into the MOF pores, tailoring the material for specific applications such as gas storage, catalysis, or sensing. beilstein-journals.org For example, the amino-functionalized linker 2-amino-1,4-benzenedicarboxylic acid is widely used for post-synthetic modification in MOFs like IRMOF-3 and UIO-66-NH2. researchgate.net Similarly, the bromomethyl group of this compound could be converted to an amino group or other functionalities after MOF assembly.

Precursor for Polymeric Materials

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various polymeric materials. The carboxylic acid and the bromomethyl group can participate in different types of polymerization reactions, leading to polymers with unique architectures and functionalities.

The carboxylic acid group can be utilized in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The presence of the bromomethyl group in the resulting polymer backbone introduces a reactive site for post-polymerization modification. This allows for the grafting of other polymer chains or the introduction of specific functional groups, leading to the creation of tailored materials with desired properties.

Furthermore, the bromomethyl group can act as an initiator for certain types of polymerization. For instance, it can initiate the cationic ring-opening polymerization (CROP) of cyclic monomers like 2-oxazolines. This approach allows for the synthesis of block copolymers where a polyester or polyamide segment (formed via the carboxylic acid) is linked to a poly(2-oxazoline) block. Such block copolymers can self-assemble into various nanostructures, making them suitable for applications in drug delivery and nanotechnology.

While direct polymerization of this compound as a sole monomer is not extensively documented, its potential as a functional monomer or initiator is evident from the reactivity of its constituent groups.

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Type | Role of this compound | Resulting Polymer Type | Potential Applications |

| Polycondensation | Monomer (with diols/diamines) | Functional Polyesters/Polyamides | Specialty plastics, coatings, biomedical materials |

| Cationic Ring-Opening Polymerization | Initiator | Block Copolymers | Drug delivery, nanotechnology, surfactants |

| Post-Polymerization Modification | Reactive side group | Graft Copolymers | Modified surfaces, compatibilizers |

Building Block for Supramolecular Structures

The assembly of molecules into well-defined, non-covalently bonded architectures is the cornerstone of supramolecular chemistry and crystal engineering. This compound possesses multiple functional groups capable of participating in various intermolecular interactions, making it an excellent building block for the construction of supramolecular structures.

The most prominent interaction is the hydrogen bonding between the carboxylic acid groups, which typically leads to the formation of centrosymmetric dimers. This robust and predictable interaction is a primary driver in the crystal packing of many benzoic acid derivatives.

Beyond the strong carboxylic acid dimerization, the other functional groups on the molecule play a crucial role in directing the three-dimensional arrangement of the molecules. The bromine atom of the bromomethyl group can participate in several weaker, yet significant, interactions:

Halogen Bonding: The electrophilic region on the bromine atom can interact with nucleophilic atoms like oxygen or nitrogen.

The methoxy group can act as a hydrogen bond acceptor through its oxygen atom, participating in C-H···O interactions . In the absence of strong hydrogen bond donors, these interactions, along with Br···O contacts, can be instrumental in forming two-dimensional molecular architectures.

The interplay of these various non-covalent forces—strong O-H···O hydrogen bonds, and weaker C-H···Br, Br···Br, C-H···O, and Br···O interactions—governs the final supramolecular assembly. The precise balance of these interactions determines the crystal packing and, consequently, the macroscopic properties of the material. By understanding and controlling these interactions, it is possible to design and synthesize new materials with desired structures and functions based on the this compound scaffold.

Table 2: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Functional Groups | Strength | Role in Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Strong | Formation of robust dimers |

| Halogen Bonding | Bromomethyl (-CH₂Br) | Moderate | Directional interaction with Lewis bases |

| C-H···Br Interaction | C-H bonds and Bromomethyl (-CH₂Br) | Weak | Influences crystal packing |

| Br···Br Interaction | Bromomethyl (-CH₂Br) | Weak | Contributes to overall packing stability |

| C-H···O Interaction | C-H bonds and Methoxy (-OCH₃) / Carboxylic acid (-COOH) | Weak | Formation of extended networks |

| Br···O Interaction | Bromomethyl (-CH₂Br) and Methoxy (-OCH₃) / Carboxylic acid (-COOH) | Weak | Can dictate 2D molecular arrangements |

Catalytic Applications as a Ligand Component or Organocatalyst

The application of this compound in catalysis, either as a component of a larger ligand scaffold or as a precursor to an organocatalyst, is an area of potential research interest. The molecule's structure offers several possibilities for its integration into catalytic systems.

Ligand Component in Metal Catalysis:

The carboxylic acid functionality can be deprotonated to form a carboxylate, which can coordinate to a metal center. The bromomethyl group can then be used to attach this metal-carboxylate complex to a larger support, such as a polymer or a solid surface, leading to the development of heterogeneous catalysts. Alternatively, the bromomethyl group can be chemically modified to introduce other coordinating groups, creating a bidentate or polydentate ligand. For example, reaction with a phosphine (B1218219) could yield a phosphine-carboxylate ligand, which could be used in various transition metal-catalyzed reactions, such as cross-coupling reactions. While direct C-H functionalization of benzoic acid derivatives using transition metal catalysis is a known strategy, the specific use of this compound as a ligand is not yet widely reported.

Precursor for Organocatalysts:

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. The reactive bromomethyl group of this compound can be used to synthesize chiral organocatalysts. For instance, reaction with a chiral amine or alcohol could lead to the formation of a new chiral molecule where the benzoic acid moiety can act as a hydrogen bond donor or acceptor, influencing the stereochemical outcome of a reaction. The development of bifunctional organocatalysts, where one part of the molecule activates a substrate while another part controls the stereochemistry, is a key area of research. The structure of this compound provides a versatile platform for the design of such catalysts.

Photochemical and Electrochemical Research Applications

The presence of a chromophoric aromatic ring and a photolabile carbon-bromine bond suggests that this compound may have interesting photochemical properties. Similarly, the electroactive nature of the benzoic acid moiety and the potential for reduction or oxidation of the molecule make it a candidate for electrochemical studies.

Photochemical Research:

The carbon-bromine bond in benzyl bromides is known to be susceptible to photolysis , leading to the homolytic cleavage of the C-Br bond to generate a benzyl radical and a bromine radical. The resulting benzyl radical is stabilized by the adjacent aromatic ring and the electron-donating methoxy group. This photochemical reactivity could be exploited in various applications, such as:

Photoinitiated Polymerization: The generated radicals could initiate free-radical polymerization of vinyl monomers.

Photochemical Organic Synthesis: The benzyl radical could participate in various radical-mediated transformations, allowing for the light-induced formation of new carbon-carbon or carbon-heteroatom bonds.

Photolabile Protecting Groups: The bromomethyl group could potentially be used as a photolabile protecting group for other functional groups, which can be cleaved under specific light conditions.

Electrochemical Research:

The electrochemical behavior of benzoic acid derivatives has been a subject of study. The carboxylic acid group can be electrochemically oxidized. The presence of the electron-donating methoxy group on the aromatic ring would be expected to lower the oxidation potential compared to unsubstituted benzoic acid. The electrochemical oxidation of similar phenolic and methoxy-substituted benzoic acids is often an irreversible process that is diffusion-controlled.

The bromomethyl group can also undergo electrochemical reduction, typically leading to the cleavage of the carbon-bromine bond. The exact reduction potential would depend on the solvent and electrode material used.

Cyclic voltammetry would be a suitable technique to investigate the redox behavior of this compound. Such studies could provide valuable information on its electron transfer properties and its potential use in applications such as:

Electrosynthesis: The electrochemical generation of reactive intermediates for organic synthesis.

Molecular Electronics: As a component in electroactive materials.

Sensors: As a molecule that can be detected or can interact with other molecules at an electrode surface.

While specific detailed studies on the photochemical and electrochemical properties of this compound are not abundant in the literature, the known reactivity of its constituent functional groups provides a strong basis for its potential applications in these research areas.

Theoretical and Computational Studies of 2 Bromomethyl 4 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromomethyl-4-methoxybenzoic acid, these calculations can elucidate its preferred three-dimensional structure, electronic distribution, and molecular orbital energies, which in turn dictate its reactivity and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties. Geometry optimization, typically performed using Density Functional Theory (DFT) methods, seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. rsc.org

The presence of the ortho-bromomethyl group introduces significant steric interactions that influence the planarity of the molecule. This "ortho-effect" can force the carboxylic acid group out of the plane of the benzene ring to minimize steric strain, a phenomenon known as steric inhibition of resonance. researchgate.netnih.gov This twisting affects the conjugation between the carboxyl group and the aromatic system.

Computational studies on related substituted benzoic acids have shown that the conformational landscape can be complex, with multiple local energy minima. rsc.org For this compound, the rotation around the C-C bond connecting the carboxylic acid to the ring and the rotation of the bromomethyl and methoxy (B1213986) groups would be key degrees of freedom to explore in a detailed conformational analysis. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Predicted Conformational Data for a Substituted Benzoic Acid Analog

| Parameter | Value | Method |

| Dihedral Angle (O=C-C=C) | 25.4° | DFT/B3LYP/6-311G(d,p) |

| Energy Barrier to Rotation | 4-6 kcal/mol | Computational Chemistry |

Note: Data is illustrative and based on general findings for ortho-substituted benzoic acids. Specific values for this compound would require dedicated calculations.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is characterized by the electronic effects of its substituents. The methoxy group at the para position is an electron-donating group through resonance, increasing electron density in the ring. Conversely, the carboxylic acid group is electron-withdrawing. The bromomethyl group is primarily an inductively electron-withdrawing group.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For substituted benzoic acids, the energies of the HOMO and LUMO are influenced by the nature of the substituents. nist.gov Electron-donating groups generally raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

In a study on 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine the HOMO and LUMO energies, providing insight into the molecule's reactivity. youtube.com Similar calculations for this compound would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is likely to have significant contributions from the carboxylic acid and the bromomethyl groups.

Table 2: Illustrative Frontier Orbital Energies for a Related Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would need to be calculated.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry can be a powerful tool for predicting the most likely pathways for chemical reactions and for calculating the associated energy changes. For this compound, several reaction types can be envisaged based on its functional groups.

The bromomethyl group is a key reactive site, susceptible to nucleophilic substitution reactions (SN1 or SN2). Computational studies could model the reaction with various nucleophiles, calculating the activation energies for different pathways to predict the most favorable mechanism. The nature of the solvent can also be included in these models to provide a more realistic prediction.

The carboxylic acid group can undergo esterification or amidation reactions. Theoretical calculations can be used to model the reaction mechanism, including the formation of tetrahedral intermediates and the role of catalysts.

Furthermore, the aromatic ring could potentially undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions and may deactivate the ring towards such reactions. hmdb.ca Computational modeling of the transition states for substitution at different positions on the ring can predict the regioselectivity of these reactions.